An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2-nitroaniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical and chemical properties of 3-ethyl-2-nitroaniline. As a substituted nitroaniline, this compound holds potential as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Due to the limited availability of published empirical data for this specific isomer, this document establishes a robust, predictive profile grounded in the well-documented characteristics of its structural analogs, such as 2-nitroaniline, 3-methyl-2-nitroaniline, and N-ethyl-2-nitroaniline. The guide synthesizes foundational chemical principles with field-proven insights to detail expected physicochemical properties, propose logical synthesis pathways, outline protocols for analytical characterization, and summarize critical safety considerations. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and accelerating the application of 3-ethyl-2-nitroaniline in drug discovery and development.
Molecular Identity and Structural Framework
The functionality and behavior of an organic molecule are direct consequences of its structure. 3-Ethyl-2-nitroaniline is an aromatic amine featuring a benzene ring substituted with three key functional groups: an amino group (-NH₂), a nitro group (-NO₂), and an ethyl group (-CH₂CH₃). The ortho-relationship between the sterically demanding nitro group and the amino group, along with the electronic influence of the meta-positioned ethyl group, dictates its unique chemical personality.
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IUPAC Name: 3-Ethyl-2-nitroaniline
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Molecular Formula: C₈H₁₀N₂O₂
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Molecular Weight: 166.18 g/mol
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CAS Number: A specific CAS registry number for 3-ethyl-2-nitroaniline is not readily found in public databases, highlighting its status as a relatively uncommon chemical entity.
Diagram 1: Molecular Structure of 3-Ethyl-2-nitroaniline
Predicted Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and purification. The data presented below are predicted values based on structure-activity relationships and comparisons with analogous molecules.
| Property | Predicted Value / Description | Rationale and Comparative Insights |
| Appearance | Yellow to orange crystalline solid | Nitroaromatic compounds are typically colored due to the chromophoric nitro group. Analogs like 2-nitroaniline and 3-methyl-2-nitroaniline are orange and yellow-brown solids, respectively.[1][2] |
| Melting Point | 75 - 95 °C | This is an estimation. 2-Nitroaniline melts at 71.5 °C.[2] The addition of a 3-methyl group (in 3-methyl-2-nitroaniline) increases the melting point, suggesting that the ethyl group will also result in a melting point higher than that of 2-nitroaniline. |
| Boiling Point | > 290 °C (at atm. pressure) | N-ethyl-2-nitroaniline, a liquid isomer, boils at 168 °C under reduced pressure (20 mmHg). The C-ethyl isomer is expected to have a higher boiling point than the N-ethyl isomer due to stronger intermolecular forces (hydrogen bonding, crystal packing). 2-Nitroaniline boils at 284 °C.[2] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, ethyl acetate, and chloroform. | Like most nitroanilines, the molecule's polarity is dominated by the nonpolar aromatic ring and ethyl group, leading to poor aqueous solubility.[3] The amino and nitro groups allow for solubility in polar organic solvents. |
| pKa (of conjugate acid) | ~ -1.0 to 0.0 | The basicity of the aniline nitrogen is severely diminished by two factors: 1) The strong electron-withdrawing effect of the ortho-nitro group, and 2) Intramolecular hydrogen bonding between the -NH₂ and -NO₂ groups. The pKa of 2-nitroanilinium is -0.3, and a similar value is expected here.[2] The meta-ethyl group has a negligible electronic effect. |
Chemical Profile: Reactivity and Stability
The synthetic utility of 3-ethyl-2-nitroaniline is defined by the interplay of its three functional groups.
Stability
The compound is expected to be stable under standard laboratory conditions but may be sensitive to prolonged exposure to light and high temperatures, a common characteristic of nitroanilines. It is combustible but possesses a high flash point.[3]
Core Reactivity
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Reduction of the Nitro Group: This is the most synthetically valuable reaction. The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, Sn/HCl, Na₂S₂O₄), yielding 3-ethyl-1,2-benzenediamine . This resulting diamine is a critical precursor for the synthesis of heterocyclic systems like benzimidazoles, which are privileged scaffolds in medicinal chemistry.
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Reactions of the Amino Group:
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Diazotization: The amino group can react with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).
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Acylation and Alkylation: The amino group can be acylated (e.g., with acetyl chloride) or alkylated. However, the steric hindrance from the ortho-nitro group and the reduced nucleophilicity of the nitrogen will make these reactions less facile compared to unhindered anilines.
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Electrophilic Aromatic Substitution (EAS): The benzene ring is strongly deactivated by the nitro group but activated by the amino and ethyl groups. The -NH₂ group is a powerful ortho-, para-director, and the -ethyl group is a weak ortho-, para-director. The -NO₂ group is a meta-director. The positions open for substitution (C4, C5, C6) will be influenced by a complex interplay of these directing effects and steric hindrance. The C4 and C6 positions are the most likely sites for further substitution.
Proposed Synthetic Pathway
A logical and efficient synthesis of 3-ethyl-2-nitroaniline can be envisioned starting from the commercially available 3-ethylaniline. The strategy involves protecting the highly activating amino group, performing a regioselective nitration, and then deprotecting to yield the final product.
Diagram 2: Proposed Synthesis Workflow for 3-Ethyl-2-nitroaniline
Experimental Protocol: Proposed Synthesis
Causality: Direct nitration of 3-ethylaniline is problematic as the strong oxidizing and acidic conditions can lead to degradation and the formation of multiple isomers. The amino group protonates, becoming a meta-director, which would lead to the undesired 5-nitro isomer. Therefore, a protection-nitration-deprotection sequence is the standard and most reliable approach. The acetyl group protects the amine, moderates its activating effect, and its steric bulk directs nitration primarily to the ortho position (C2), which is less hindered than the C6 position. A similar strategy has been successfully employed for the synthesis of 4-ethyl-2-nitroaniline.[4]
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Step 1: Protection (Acetylation)
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To a stirred solution of 3-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.
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Stir the mixture at room temperature for 1 hour.
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Pour the reaction mixture into ice water to precipitate the N-(3-ethylphenyl)acetamide.
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Collect the solid by filtration, wash with cold water, and dry.
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Step 2: Nitration
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Dissolve the dried N-(3-ethylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0-5°C.
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Add a nitrating mixture (a solution of concentrated nitric acid, 1.05 eq, in concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, stir the mixture at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice. The product, N-(3-ethyl-2-nitrophenyl)acetamide, will precipitate.
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Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
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Step 3: Deprotection (Hydrolysis)
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Suspend the crude N-(3-ethyl-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
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Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the free amine.
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Collect the crude 3-ethyl-2-nitroaniline by filtration, wash with water, and dry.
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Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity and purity of a synthesized compound. The following protocols are standard for the characterization of substituted nitroanilines.
Diagram 3: Analytical Workflow for Compound Characterization
Predicted Spectroscopic Data
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¹H NMR (in CDCl₃):
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Aromatic Protons (3H): Expect three distinct signals in the range of δ 6.8-8.2 ppm. The proton at C6 will likely be a doublet, the proton at C4 a doublet, and the proton at C5 a triplet (or doublet of doublets), reflecting their coupling patterns. For comparison, the aromatic protons of 2-nitroaniline appear between δ 6.7 and 8.1 ppm.[5]
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Amino Protons (2H): A broad singlet around δ 6.0-6.5 ppm, which is exchangeable with D₂O.
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Ethyl Protons (5H): A quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). The ¹H NMR spectrum for 3-ethylaniline shows these signals at δ 2.54 ppm and δ 1.20 ppm, respectively.[6]
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¹³C NMR (in CDCl₃):
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Aromatic Carbons (6C): Expect six signals between δ 110-150 ppm. The carbon bearing the amino group (C1) and the carbon bearing the nitro group (C2) will be significantly shifted.
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Ethyl Carbons (2C): Two signals in the aliphatic region, likely around δ 25-30 ppm (CH₂) and δ 13-16 ppm (CH₃).
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IR Spectroscopy (KBr pellet):
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N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H Stretch (aliphatic): Bands in the 2850-2975 cm⁻¹ region from the ethyl group.
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NO₂ Stretch: Two strong, characteristic bands for the nitro group: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the 1580-1620 cm⁻¹ region.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 166.
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Key Fragments: Expect fragmentation patterns typical of nitroaromatics, including the loss of NO₂ (m/z = 120) and NO (m/z = 136). Loss of an ethyl radical (M-29) to give a fragment at m/z = 137 is also plausible.
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Chromatographic Analysis Protocol (HPLC-UV)
Causality: HPLC with UV detection is the preferred method for analyzing nitroanilines as they are polar, often thermolabile, and possess strong UV chromophores, eliminating the need for derivatization required for some GC methods.
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Instrumentation: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point would be 60:40 Acetonitrile:Water.
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Detection: Monitor the eluent at a wavelength corresponding to the absorbance maximum of the nitroaniline, typically between 380-420 nm.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of ~10-20 µg/mL.
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Analysis: Inject the sample and integrate the peak area to determine purity relative to standards or as a percentage of total detected peaks.
Safety and Handling
While specific toxicity data for 3-ethyl-2-nitroaniline is unavailable, the hazards can be reliably inferred from the well-documented toxicology of its parent compound, 2-nitroaniline, and other isomers.
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Hazard Classification: Expected to be classified as Toxic by ingestion, dermal contact, and inhalation. Nitroanilines are known to be potent inducers of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[2] Symptoms can include cyanosis (blueish skin), headache, dizziness, and nausea.
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Target Organs: Blood, liver, and kidneys are potential target organs for toxicity.[2]
Mandatory Handling Protocols
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Engineering Controls: All handling of solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling neat material.
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Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
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Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
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Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This guide establishes a comprehensive technical profile for 3-ethyl-2-nitroaniline, a compound with significant potential as a building block in pharmaceutical and chemical synthesis. By integrating established chemical principles with data from closely related structural analogs, we have provided robust predictions for its physicochemical properties, reactivity, and spectroscopic signatures. The detailed synthetic and analytical protocols offer a clear and actionable framework for researchers to synthesize, purify, and characterize this molecule. The emphasis on safety and handling ensures that all experimental work can be conducted with an appropriate understanding of the potential hazards. This document serves as a critical starting point, empowering scientists to confidently incorporate 3-ethyl-2-nitroaniline into their research and development programs, with the ultimate goal of accelerating innovation. All predicted properties and protocols described herein require empirical validation.
References
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Matrix Fine Chemicals. N-ETHYL-2-NITROANILINE | CAS 10112-15-9. [Link]
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Liu, X., et al. (2013). Electronic Supplementary Information for "Catalytic transfer hydrogenation of nitroarenes to anilines with hydrazine hydrate over Au/TiO₂ nanocatalysts". The Royal Society of Chemistry. [Link]
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NextSDS. N-Ethyl-3-Nitroaniline — Chemical Substance Information. [Link]
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PrepChem. Synthesis of 4-ethyl-2-nitroaniline. [Link]
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
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Wikipedia. 2-Nitroaniline. [Link]
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PubChem. N-ethyl-3-nitroaniline. [Link]
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YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]
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ChemSynthesis. 3-nitroaniline - 99-09-2. [Link]
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SpectraBase. N-Ethyl-3-nitroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
